![molecular formula C5H6F2O B2781067 (1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane CAS No. 2168553-69-1](/img/structure/B2781067.png)
(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane
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Description
(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane, also known as DOH, is a bicyclic compound that has gained attention in the scientific community due to its potential use in various fields such as medicine, material sciences, and organic chemistry. This compound has unique properties that make it a promising candidate for research and development.
Scientific Research Applications
Synthesis of Bicyclo[3.1.0]hexanes
The compound is used in the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Creation of All-Carbon Quaternary Center
The compound plays a crucial role in the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center . This is achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
3. Development of Medicinal Chemistry Building Blocks The compound is used in the creation of important building blocks for medicinal chemistry . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Conformational Restriction of Histamine
The compound is used in the design and synthesis of conformationally rigid histamine analogues . These analogues selectively bind to the H3 receptor subtype over the H4 receptor subtype .
Development of Selective Ligands
The conformationally rigid bicyclo[3.1.0]hexane structure of the compound can be a useful scaffold for developing potent ligands selective for target biomolecules . For instance, compound 7 showed potent binding affinity and over 100-fold selectivity for the H3 receptors .
Large-Scale Synthesis
The compound is involved in a practical and scalable synthesis process of 1R,5S-Bicyclo[3.1.0]hexan-2-one . This process has been successfully demonstrated on a multi-kilogram scale .
properties
IUPAC Name |
(1R,5S)-3,3-difluoro-6-oxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-5(7)1-3-4(2-5)8-3/h3-4H,1-2H2/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDZDQQQRVEMKL-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)CC1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane |
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